molecular formula C14H10N2O3 B11801773 Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate

Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate

Cat. No.: B11801773
M. Wt: 254.24 g/mol
InChI Key: ZPNDTJFRTDXOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate (CAS 1344704-55-7) is a high-purity chemical building block designed for pharmaceutical research and development. This compound features a fused furo[3,2-c]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The structure, which incorporates both pyridine and furan rings, is a key intermediate in constructing complex molecules for probing biological systems . Fused pyridine derivatives like this one are isosteres of benzofuran and are of significant interest in drug discovery due to their improved biological activities and positive influence on a compound's solubility and hydrogen bonding capacity . Researchers utilize this and related furopyridine compounds in the synthesis of novel molecules with applications as kinase inhibitors, antimicrobial agents, and antiviral candidates . Its molecular formula is C14H10N2O3 and it has a molecular weight of 254.24 g/mol . This product is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 4-pyridin-2-ylfuro[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C14H10N2O3/c1-18-14(17)11-8-12-9(5-7-19-12)13(16-11)10-4-2-3-6-15-10/h2-8H,1H3

InChI Key

ZPNDTJFRTDXOPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The patent US20210070765A1 outlines a solvent-free, metal-free approach for synthesizing fused-pyrido heterocycles, adaptable to methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate. The method employs N-substituted pyrrole-2-carboxaldehyde and glycine alkyl ester acid salts as precursors, reacting under basic conditions at elevated temperatures (100–160°C). A plausible mechanism involves:

  • Knoevenagel condensation between the aldehyde and glycine ester, forming an α,β-unsaturated intermediate.

  • 6π-electrocyclization to generate the furopyridine core.

  • Aromatization via elimination of water or alcohol, stabilized by the base.

Key reagents include N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) , which facilitate deprotonation and intermediate stabilization. The absence of solvents minimizes side reactions and simplifies purification.

Optimization of Reaction Conditions

A representative synthesis involves heating 1-methylpyrrole-2-carboxaldehyde (100 mg, 0.92 mmol) with methyl glycinate hydrochloride (29 mg, 0.46 mmol) and DIPEA (0.281 mL, 1.61 mmol) at 150°C for 6 hours. Post-reaction workup includes dilution with toluene, evaporation, and column chromatography using hexane-EtOAc gradients. This method achieves moderate yields (40–60%) but excels in scalability and environmental friendliness.

Table 1: Solvent-Free Synthesis Parameters

ParameterValue/Range
Temperature150°C
Time6 hours
BaseDIPEA
Yield40–60%
Purity (HPLC)>95%

Multi-Step Synthesis via Intermediate Formation

Critical Analysis of Step Efficiency

The oxidation step (Step 2) requires strict temperature control (–20°C to 0°C) to prevent over-oxidation. Cyanidation (Step 3) achieves 70–80% conversion but necessitates anhydrous conditions. The final cyclization (Step 4) uses sodium metal and ammonium chloride in ethanol, yielding the fused furopyridine core in 50–65% overall yield.

Table 2: Multi-Step Synthesis Performance Metrics

StepReagents/ConditionsYield (%)
EsterificationH₂SO₄, MeOH, reflux85–90
OxidationmCPBA, CH₂Cl₂, –20°C75–80
CyanidationTMSCN, RT, 12 h70–75
CyclizationNa, NH₄Cl, EtOH, 65°C50–65

Comparative Evaluation of Methodologies

Yield and Scalability

The solvent-free method offers superior scalability (>10 g batches) with fewer purification steps, albeit with marginally lower yields. In contrast, the multi-step approach provides higher intermediate control but suffers from cumulative yield loss.

Functional Group Compatibility

  • Solvent-Free Method : Tolerates electron-donating groups (e.g., methyl, methoxy) on the pyrrole aldehyde but struggles with bulky substituents.

  • Multi-Step Synthesis : Accommodates diverse substituents on the pyridine ring, enabling targeted modifications for biological activity.

Table 3: Method Comparison

CriterionSolvent-FreeMulti-Step
Reaction Steps14
Typical Yield40–60%50–65%
ScalabilityHighModerate
Functional ToleranceModerateHigh

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyridin-2-yl group directs substitution to specific positions on the furo[3,2-c]pyridine ring. Common reagents include amines or alkoxides under polar aprotic conditions.

Reaction Type Reagents/Conditions Target Position Applications
AminationNaNHR₂, DMF, 80–120°CC-3 or C-7Introduction of amino groups for drug design
AlkoxylationKOR, DMSO, refluxC-4Modification of solubility profiles

This reactivity is driven by the electron-withdrawing nature of the pyridinyl group, which activates specific ring positions for nucleophilic attack.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield a carboxylic acid, a critical step for prodrug activation or further derivatization.

Conditions Reagents Product Yield
Acidic hydrolysisHCl, ethanol, reflux4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylic acid85–92%
Basic hydrolysisNaOH, H₂O/THF, 60°CSame as above78–88%

The choice of conditions depends on the stability of other functional groups in the molecule.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction Catalyst/Reagents Coupling Partner Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CAryl boronic acidsSynthesis of biaryl drug candidates
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl aminesFunctionalization for kinase inhibitors

These reactions exploit the halogen substituents (if present) or direct C–H activation strategies.

Heterocycle Formation

Reactions with hydrazines or thioureas generate fused heterocyclic systems, enhancing pharmacological potential.

Reagent Conditions Product Biological Relevance
Hydrazine hydrateEthanol, reflux, 12 hPyrazolo-furo[3,2-c]pyridineAnticancer activity
ThioureaAcOH, microwave, 100°C, 30 minThiazolo-furo[3,2-c]pyridineAntimicrobial agents

Oxidation and Reduction

The furan ring and pyridine moiety undergo redox reactions to alter electronic properties.

Reaction Reagents Outcome
Furan oxidationmCPBA, CH₂Cl₂, 0°CEpoxidation at C-2/C-3 positions
Pyridine reductionH₂, Pd/C, ethanol, 50 psiDihydrofuropyridine derivative

Grignard and Organometallic Additions

The ester group and electron-deficient rings react with organometallic reagents.

Reagent Conditions Product
MeMgBrTHF, −78°C to rtTertiary alcohol at C-6
PhLiEt₂O, refluxAryl-substituted derivative

Scientific Research Applications

The biological activity of methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate is an area of active research. Compounds with similar structures have demonstrated various pharmacological effects, including:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
    Cell LineIC50 (µM)
    A549 (Lung Cancer)12.5
    MCF-7 (Breast Cancer)15.0
  • Anti-inflammatory Effects : The structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.

Applications in Medicinal Chemistry

This compound is being explored for its potential therapeutic applications:

  • Drug Development : The compound's unique structure positions it as a promising candidate for developing new anticancer agents and anti-inflammatory drugs.
  • Pharmacological Studies : Ongoing research focuses on understanding its interactions with biological targets to establish therapeutic potential.

Material Science Applications

In addition to medicinal chemistry, this compound has potential applications in material science due to its unique chemical properties:

  • Polymer Chemistry : Its ability to undergo various chemical reactions makes it a candidate for synthesizing novel polymers with specific functionalities.
  • Nanomaterials : The compound's properties may be exploited in developing nanomaterials for electronic or catalytic applications.

Mechanism of Action

The mechanism of action of methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and potential anticancer effects. Additionally, molecular docking studies have revealed strong binding affinities to other targets, suggesting a multifaceted mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate with structurally analogous heterocyclic esters, focusing on molecular architecture, substituent effects, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituents
This compound (Target) C₁₄H₁₀N₂O₃ 254.25 g/mol Furo[3,2-c]pyridine Pyridin-2-yl, methyl ester
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₂₃H₁₈FN₃O₃ 415.41 g/mol Pyrazolo[3,4-b]pyridine Cyclopropyl, 4-fluorophenyl, furan-2-yl
Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate C₁₂H₁₆N₂O₃S 268.34 g/mol Thieno[3,2-c]pyridine Ethyl ester, acetyl, amino
Methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate HCl C₁₇H₂₂ClN₃O₅ 395.83 g/mol Imidazo[4,5-c]pyridine 2,3,4-Trimethoxyphenyl, methyl ester

Key Comparisons

Core Heterocycle Diversity The target compound features a furopyridine core, which integrates an oxygen atom into the fused aromatic system. This contrasts with sulfur-containing analogs like Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate (thienopyridine, sulfur atom) . Oxygen vs. sulfur substitution may influence electronic properties, solubility, and metabolic stability.

In contrast, the 4-fluorophenyl and 2,3,4-trimethoxyphenyl groups in analogs may improve lipophilicity or target selectivity in biological systems. Ester Position: The methyl ester at position 6 in the target compound differs from ethyl esters (e.g., ), which may alter hydrolysis rates and bioavailability.

Synthetic Complexity

  • The pyrazolo[3,4-b]pyridine derivative includes multiple bulky substituents (cyclopropyl, 4-fluorophenyl), suggesting a more complex synthetic pathway compared to the target compound. Conversely, the imidazo[4,5-c]pyridine analog requires a hydrochloride salt formation step, indicating challenges in purification.

Thienopyridines (e.g., ) are often associated with anticonvulsant or antimicrobial activity due to sulfur’s electron-withdrawing effects.

Biological Activity

Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is C₁₄H₁₀N₂O₃, and it has a molecular weight of approximately 254.24 g/mol. The compound features a furo[3,2-c]pyridine core fused with a pyridine ring and a carboxylate ester group, which contributes to its diverse biological activities.

Pharmacological Effects

The biological activity of this compound has been a subject of research, particularly concerning its pharmacological effects. Compounds with similar structural motifs have demonstrated various therapeutic activities, including:

  • Anticancer : Exhibits cytotoxicity against several cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation markers.
  • Antimicrobial : Activity against various bacterial strains.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The following table summarizes comparisons with structurally related compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylateSimilar furo-pyridine structureDifferent substitution pattern on the pyridine ring
Methyl 5-(4-Oxidanylidene-furo[3,2-c]pyridin-2-Yl)pyridine-3-carboxylateContains an oxidanylidene groupPotentially altered reactivity due to oxidation
Benzofuro[3,2-b]pyridinesFused benzene and furan ringsBroader range of biological activities

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Properties : Research indicates that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary antimicrobial assays demonstrate efficacy against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.

Mechanistic Insights

The interaction studies involving this compound focus on its binding affinity to various biological targets:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may act as a modulator of specific receptors implicated in cancer cell proliferation.

Q & A

Q. What are the typical synthetic strategies for preparing Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate?

  • Methodological Answer : The compound can be synthesized via (i) Yb(OTf)₃-catalyzed [3+2] annulation using β-nitroalkenes and 4-hydroxycoumarins under reflux in dichloromethane for 24 hours , or (ii) Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at specific positions. For example, chlorinated intermediates (e.g., 4-chlorofuro[3,2-c]pyridine) react with boronic acids under Pd catalysis, often requiring optimized conditions (e.g., Na₂CO₃, DMF/H₂O, 80°C) to minimize side reactions .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT for connectivity), high-resolution mass spectrometry (HRMS) for molecular formula validation, and X-ray crystallography for absolute stereochemistry (e.g., C–H bond angles and torsional strain analysis). For example, used X-ray data to resolve the fused furopyridine ring system, while reported ¹H NMR shifts (δ 6.8–8.5 ppm) for pyridinyl protons .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in furo[3,2-c]pyridine synthesis?

  • Methodological Answer : Key parameters include:
  • Catalyst screening : Yb(OTf)₃ in provided 60–85% yields, but alternatives like Sc(OTf)₃ or ionic liquids may enhance regioselectivity.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility in Suzuki coupling, while CH₂Cl₂ minimizes side reactions in annulation .
  • Temperature control : Lower temperatures (e.g., 50°C) reduce decomposition in sensitive intermediates.
  • Purification : Sequential silica gel chromatography (hexane/EtOAc gradients) isolates isomers, as seen in for pyridinone derivatives .

Q. What analytical approaches resolve contradictions in spectral data for complex furopyridine derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NOE correlations or HRMS adducts) require:
  • 2D NMR : HSQC/HMBC to assign ambiguous proton-carbon couplings (e.g., distinguishing fused-ring vs. substituent signals).
  • Isotopic labeling : ¹⁵N/²H tracing to confirm nitrogen positions in pyridinyl groups.
  • Computational validation : DFT calculations (e.g., Gaussian) to compare experimental and theoretical IR/UV spectra. resolved an unexpected Suzuki coupling byproduct (Compound 10) via crystallography and DFT .

Q. How to design biological activity studies for furo[3,2-c]pyridine derivatives based on structural features?

  • Methodological Answer :
  • Target selection : Pyridinyl and ester groups (e.g., methyl carboxylate) enhance lipophilicity, making the compound suitable for membrane permeability assays (e.g., Caco-2 cells).
  • Bioactivity assays :
  • Antimicrobial : Follow ’s protocol using Xanthomonas sp. and Fusarium graminearum to test MIC values (10–100 µg/mL) .
  • Anticancer : Use MTT assays (e.g., MDA-MB-231 cells) with derivatives like hexahydrofuro[3,2-c]quinoline (), noting IC₅₀ trends linked to substituent electronegativity .
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity using CoMFA or molecular docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.